molecular formula C6H7N B2491799 1-ethenylcyclopropane-1-carbonitrile CAS No. 146857-46-7

1-ethenylcyclopropane-1-carbonitrile

Cat. No.: B2491799
CAS No.: 146857-46-7
M. Wt: 93.129
InChI Key: UUDXQCPDPZTCDS-UHFFFAOYSA-N
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Description

1-Ethenylcyclopropane-1-carbonitrile, also known as 1-vinylcyclopropane-1-carbonitrile, is a chemical compound with the molecular formula C6H7N. It is characterized by a cyclopropane ring substituted with a vinyl group and a nitrile group.

Preparation Methods

1-Ethenylcyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes, such as the Simmons–Smith reaction, which uses a zinc-copper couple and diiodomethane to convert alkenes into cyclopropanes . Another method involves the decarboxylation of 1-cyanocyclopropane-1-carboxylates, which can yield 2,3-disubstituted cyclopropane-1-carbonitriles . Industrial production methods may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethenylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethenylcyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ethenylcyclopropane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, while the vinyl group can undergo addition reactions. The cyclopropane ring’s strain energy makes it reactive in various chemical transformations .

Comparison with Similar Compounds

1-Ethenylcyclopropane-1-carbonitrile can be compared with other cyclopropane derivatives, such as:

The presence of the vinyl group in this compound makes it unique and more versatile in synthetic applications.

Properties

IUPAC Name

1-ethenylcyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c1-2-6(5-7)3-4-6/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDXQCPDPZTCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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